molecular formula C9H15NO2 B14576792 Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate CAS No. 61441-87-0

Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate

Cat. No.: B14576792
CAS No.: 61441-87-0
M. Wt: 169.22 g/mol
InChI Key: YKYPPZPWBLAPGF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate is an organic compound characterized by the presence of a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate typically involves the reaction of methyl acrylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of pyrrolidine to the acrylate . The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-(pyrrolidin-1-yl)prop-2-enoate is unique due to its specific ester and pyrrolidine functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

61441-87-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-methyl-3-pyrrolidin-1-ylprop-2-enoate

InChI

InChI=1S/C9H15NO2/c1-8(9(11)12-2)7-10-5-3-4-6-10/h7H,3-6H2,1-2H3

InChI Key

YKYPPZPWBLAPGF-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCC1)C(=O)OC

Origin of Product

United States

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